molecular formula C12H15N3OS B2387202 3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine CAS No. 2199572-92-2

3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine

Cat. No.: B2387202
CAS No.: 2199572-92-2
M. Wt: 249.33
InChI Key: RZZYDIXDPZCITP-UHFFFAOYSA-N
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Description

3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of imidazole and pyridine rings with a thian-4-yloxy substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the thian-4-yloxy group. One common approach is to start with a pyridine derivative and perform a series of cyclization reactions to form the imidazo[4,5-b]pyridine scaffold. The thian-4-yloxy group can then be introduced through nucleophilic substitution reactions using appropriate thian-4-yloxy precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine is unique due to the presence of the thian-4-yloxy group, which can impart distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable target for further research and development .

Properties

IUPAC Name

3-methyl-2-(thian-4-yloxy)imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-15-11-10(3-2-6-13-11)14-12(15)16-9-4-7-17-8-5-9/h2-3,6,9H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZYDIXDPZCITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1OC3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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